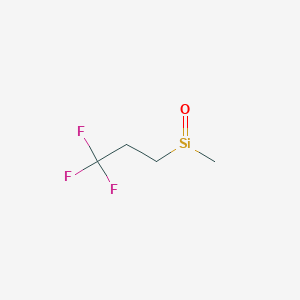

Methyl(3,3,3-trifluoropropyl)silanone

Descripción general

Descripción

Methyl(3,3,3-trifluoropropyl)silanone is an organosilicon compound with the molecular formula C6H13F3O2Si. It is known for its unique properties, including high thermal stability and resistance to chemical reactions. This compound is often used in various industrial and scientific applications due to its ability to form strong bonds with other materials.

Mecanismo De Acción

Mode of Action

It is known that the compound can undergo anionic ring-opening polymerization , which suggests that it may interact with its targets through a similar mechanism, leading to changes in the target’s structure or function .

Biochemical Pathways

It is known that the compound can be involved in the synthesis of poly[methyl(3,3,3-trifluoropropyl)siloxane] with selective end groups . This suggests that it may affect pathways related to polymer synthesis and modification .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

It is known that the compound can be used in the synthesis of polymers , suggesting that it may have effects on the physical properties of these materials .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl(3,3,3-trifluoropropyl)silanone. For instance, the compound’s polymerization process is influenced by the molar ratios of promoter to initiator . Additionally

Análisis Bioquímico

Biochemical Properties

Methyl(3,3,3-trifluoropropyl)silanone plays a significant role in biochemical reactions due to its unique structure and reactivity. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a fluorosilicone lubricant and additive to improve chemical resistance . The nature of these interactions often involves the formation of stable complexes with proteins and enzymes, which can alter their activity and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in the preparation of siliconized glass fiber sheets, which act as a support for protein-chemical analysis of electroblotted proteins . This indicates its potential impact on cellular processes related to protein synthesis and modification.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s fluorinated nature allows it to form strong bonds with various biomolecules, thereby influencing their activity and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that the presence of the 3,3,3-trifluoropropyl group can influence the stability and reactivity of the compound, leading to varying effects over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it can cause toxic or adverse effects. Understanding the threshold effects and the potential for toxicity is essential for its safe application in biochemical research .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s fluorinated nature can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, which can affect its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects on cellular processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl(3,3,3-trifluoropropyl)silanone can be synthesized through several methods. One common approach involves the reaction of 3,3,3-trifluoropropyltrimethoxysilane with methyl lithium in the presence of a catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Methyl(3,3,3-trifluoropropyl)silanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form silanols and other oxygen-containing derivatives.

Reduction: Reduction reactions typically yield silanes and other reduced forms of the compound.

Substitution: It can undergo substitution reactions where the trifluoropropyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are usually carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products

The major products formed from these reactions include silanols, silanes, and substituted organosilicon compounds. These products are often used as intermediates in the synthesis of more complex molecules .

Aplicaciones Científicas De Investigación

Methyl(3,3,3-trifluoropropyl)silanone has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and polymers.

Biology: The compound is utilized in the development of bio-compatible materials and coatings.

Medicine: Research is ongoing into its potential use in drug delivery systems and medical implants.

Industry: It is employed in the production of high-performance materials, including lubricants, adhesives, and sealants

Comparación Con Compuestos Similares

Similar Compounds

- 3,3,3-Trifluoropropylmethyldimethoxysilane

- Trimethoxy(3,3,3-trifluoropropyl)silane

- Dimethoxymethyl(3,3,3-trifluoropropyl)silane

Uniqueness

Methyl(3,3,3-trifluoropropyl)silanone stands out due to its unique combination of thermal stability, chemical resistance, and reactivity. These properties make it particularly valuable in applications requiring durable and high-performance materials .

Actividad Biológica

Methyl(3,3,3-trifluoropropyl)silanone is a silane compound notable for its unique trifluoropropyl group, which imparts distinctive chemical and biological properties. This article reviews the biological activity of this compound, focusing on its synthesis, applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula:

- Molecular Formula : CHFOSi

- Molecular Weight : 218.25 g/mol

- Boiling Point : 144 °C

- Density : 1.142 g/mL at 20 °C

- Refractive Index : 1.355

The presence of trifluoropropyl groups enhances its hydrophobic properties and thermal stability, making it suitable for various industrial applications, particularly in the formulation of silicone elastomers and coatings .

Synthesis Methods

The synthesis of this compound typically involves the reaction of trimethylsilanol with trifluoropropyl chloride under controlled conditions. This process can be optimized using different catalysts and solvents to enhance yield and purity. Recent studies have focused on using lithium compounds as initiators for anionic polymerization to produce high molecular weight siloxane polymers containing this silane .

Cytotoxicity Studies

Cytotoxicity assessments are critical in evaluating the safety profile of chemical compounds. Preliminary studies suggest that while some silanes exhibit cytotoxic effects at high concentrations, this compound shows lower toxicity levels in vitro compared to other silane derivatives. This suggests potential for use in biomedical applications where biocompatibility is essential .

Applications in Industry

This compound is primarily utilized in the production of fluorosilicone elastomers due to its ability to impart desirable properties such as oil resistance and thermal stability. These elastomers are used extensively in automotive and aerospace industries for applications including seals and gaskets.

Case Studies

- Fluorosilicone Polymers : A study demonstrated that incorporating this compound into polymer matrices significantly improved their resistance to fuels and solvents while maintaining flexibility at low temperatures .

- Coatings : Research has shown that coatings formulated with this silane exhibit enhanced water repellency and durability compared to traditional silicone-based coatings .

Summary of Findings

The biological activity of this compound is characterized by:

- Potential Antimicrobial Effects : Enhanced interaction with microbial membranes may confer antimicrobial properties.

- Lower Cytotoxicity : Compared to other silanes, it demonstrates a favorable safety profile.

- Industrial Applications : Its role in producing fluorosilicone elastomers highlights its importance in various sectors.

Propiedades

IUPAC Name |

methyl-oxo-(3,3,3-trifluoropropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3OSi/c1-9(8)3-2-4(5,6)7/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUMCLKHSZZGALD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](=O)CCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401565 | |

| Record name | Methyl(3,3,3-trifluoropropyl)silanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Fluorosilicone oil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13897 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

63148-56-1, 44839-32-9 | |

| Record name | Siloxanes and Silicones, Me 3,3,3-trifluoropropyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl(3,3,3-trifluoropropyl)silanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Siloxanes and Silicones, Me 3,3,3-trifluoropropyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.351 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.